molecular formula C27H34N2O9 B1249112 Palicoside

Palicoside

Cat. No. B1249112
M. Wt: 530.6 g/mol
InChI Key: AZBVCHVFXBXKII-NTXHKPOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palicoside is a natural product found in Strychnos, Strychnos mellodora, and Palicourea marcgravii with data available.

Scientific Research Applications

Enzymatic Conversion and Antimycotic Activity

Palicoside undergoes enzymatic glucose cleavage revealing a biosynthetic pathway to akagerine. This conversion has been studied to understand the biosynthesis of various alkaloids. Moreover, palicoside, along with dolichantoside and Strychnos mellodora stem bark crude ethanol extract, has demonstrated significant antimycotic activity against human pathogens, indicating its potential application in antifungal treatments (Brandt et al., 2001).

Discovery in Plants and Characterization Methods

Palicoside was characterized in Strychnos usambarensis fruits using high-performance liquid chromatography coupled with mass spectrometry (HPLC–MS) and NMR spectroscopy. This study highlighted the advanced analytical methods for identifying and understanding the properties of compounds like palicoside in plant species (Cao et al., 2010).

Structural Studies and Chemical Correlations

Research on palicoside also includes structural studies to understand its chemical properties better. For instance, the C-3 stereochemistry of palicoside has been firmly established through chemical conversions and spectroscopic studies. Such research contributes to the broader knowledge of glucoindole alkaloids and their structural characteristics (Ohmori et al., 1998).

Potential Antiproliferative and Anti-inflammatory Properties

Palicoside has been studied for its potential in antiproliferative and anti-inflammatory applications. In vitro studies have shown that extracts and alkaloids from Palicourea minutiflora, containing palicoside, exhibit strong growth inhibition of certain cell lines and significant anti-inflammatory effects. These findings suggest its potential use in cancer and inflammatory disorder treatments (Moura et al., 2020).

properties

Product Name

Palicoside

Molecular Formula

C27H34N2O9

Molecular Weight

530.6 g/mol

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-29(19)2)14-6-4-5-7-18(14)28-21)17(25(34)35)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-28,30-33H,1,8-11H2,2H3,(H,34,35)/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1

InChI Key

AZBVCHVFXBXKII-NTXHKPOFSA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25

Canonical SMILES

CN1CCC2=C(C1CC3C(C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25

synonyms

palicoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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